6-Ethoxy-2-methylhexan-2-ol
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Overview
Description
6-Ethoxy-2-methylhexan-2-ol is an organic compound with the molecular formula C9H20O2 It is a secondary alcohol with an ethoxy group attached to the sixth carbon and a methyl group attached to the second carbon of the hexane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Ethoxy-2-methylhexan-2-ol can be synthesized through several methods. One common approach involves the reaction of 2-methylhexan-2-ol with ethyl iodide in the presence of a strong base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the ethoxy group replaces the hydroxyl group on the hexane chain.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional steps for purification and quality control to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-2-methylhexan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into corresponding alkanes using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydride (NaH), ethyl iodide (C2H5I)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Various substituted hexanols
Scientific Research Applications
6-Ethoxy-2-methylhexan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 6-Ethoxy-2-methylhexan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. The ethoxy and methyl groups play a crucial role in determining the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-Methylhexan-2-ol: Lacks the ethoxy group, making it less reactive in certain substitution reactions.
2-Ethylhexanol: Similar structure but with an ethyl group instead of a methyl group, leading to different chemical properties.
2-Methyl-3-buten-2-ol: Contains a double bond, making it more reactive in addition reactions.
Uniqueness
6-Ethoxy-2-methylhexan-2-ol is unique due to the presence of both ethoxy and methyl groups, which influence its chemical reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various synthetic and research purposes.
Properties
CAS No. |
90724-84-8 |
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Molecular Formula |
C9H20O2 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
6-ethoxy-2-methylhexan-2-ol |
InChI |
InChI=1S/C9H20O2/c1-4-11-8-6-5-7-9(2,3)10/h10H,4-8H2,1-3H3 |
InChI Key |
ZFTDOLNCTGCQIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCCC(C)(C)O |
Origin of Product |
United States |
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